

Isotopic Enrichment of L-Threonine-15N,d5: A Technical Guide

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Compound of Interest

Compound Name: *L-Threonine-15N,d5*

Cat. No.: *B12419415*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of **L-Threonine-15N,d5**. It details the metabolic pathways, experimental protocols for production using metabolically engineered *Escherichia coli*, and methods for purification and analysis. This document is intended to serve as a core resource for researchers utilizing isotopically labeled L-Threonine in metabolic studies, drug development, and various scientific applications.

Introduction to L-Threonine and Isotopic Labeling

L-Threonine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It plays a crucial role in protein synthesis, metabolism, and the proper functioning of the central nervous, cardiovascular, and immune systems.

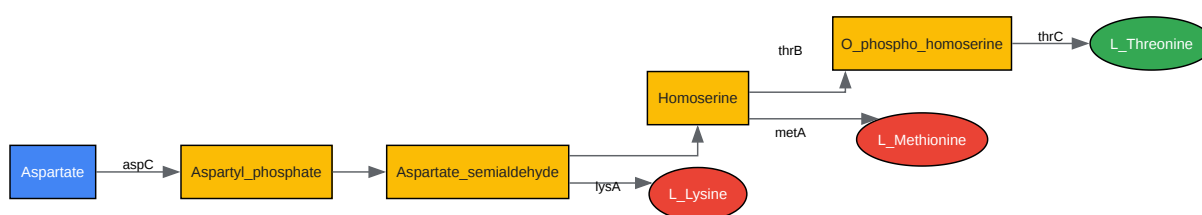
Isotopically labeled L-Threonine, particularly **L-Threonine-15N,d5**, is a powerful tool in metabolic research. The incorporation of stable isotopes, such as Nitrogen-15 (^{15}N) and Deuterium (^2H or D), allows for the tracing of threonine's metabolic fate in biological systems. **L-Threonine-15N,d5** serves as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics, enabling precise and accurate measurement of L-Threonine concentrations in various biological samples.

Metabolic Pathways of L-Threonine

The biosynthesis and degradation of L-Threonine involve a series of enzymatic reactions primarily studied in microorganisms like *E. coli*. Understanding these pathways is critical for the metabolic engineering of strains for overproduction of L-Threonine.

Biosynthesis of L-Threonine in *E. coli*

The biosynthesis of L-Threonine in *E. coli* starts from aspartate and involves several key enzymes. Metabolic engineering efforts focus on enhancing the expression of these enzymes and eliminating feedback inhibition to maximize L-Threonine yield.



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Figure 1: L-Threonine Biosynthesis Pathway in *E. coli*.

Degradation of L-Threonine

L-Threonine can be degraded through several pathways. In many organisms, threonine dehydrogenase converts it to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. Another pathway involves threonine dehydratase, which converts threonine to α -ketobutyrate. For overexpression, it is often beneficial to knock out genes involved in its degradation.

Production of L-Threonine-15N,d5 via Microbial Fermentation

The industrial production of L-Threonine is primarily achieved through microbial fermentation, with metabolically engineered strains of *E. coli* being the most common producers. The

production of isotopically labeled **L-Threonine-15N,d5** follows a similar principle, utilizing a defined minimal medium containing ^{15}N -labeled nitrogen and a deuterium source.

Metabolically Engineered E. coli Strains

Significant research has focused on developing E. coli strains capable of high-yield L-Threonine production. Key genetic modifications include:

- **Removal of Feedback Inhibition:** Mutations in genes like *thrA* and *lysC* to remove feedback inhibition by L-Threonine and L-Lysine.
- **Deletion of Competing Pathways:** Knockout of genes such as *metA* (methionine synthesis) and *lysA* (lysine synthesis) to direct metabolic flux towards threonine.
- **Deletion of Degradation Pathways:** Removal of genes like *tdh* (threonine dehydrogenase) to prevent the breakdown of the produced L-Threonine.
- **Enhanced Export:** Overexpression of transporter proteins to facilitate the export of L-Threonine out of the cell.

A well-documented example is the engineered E. coli strain TH27C, which has been shown to produce high titers of L-Threonine.

Quantitative Data on L-Threonine Production

The following table summarizes typical yields and productivities achieved in high-density fed-batch fermentations of L-Threonine using engineered E. coli.

Parameter	Value	Reference
L-Threonine Titer	82.4 g/L	
L-Threonine Yield (from glucose)	0.393 g/g	
L-Threonine Titer (with combined feeding)	124.57 g/L	
Dry Cell Weight	36.67 g/L	

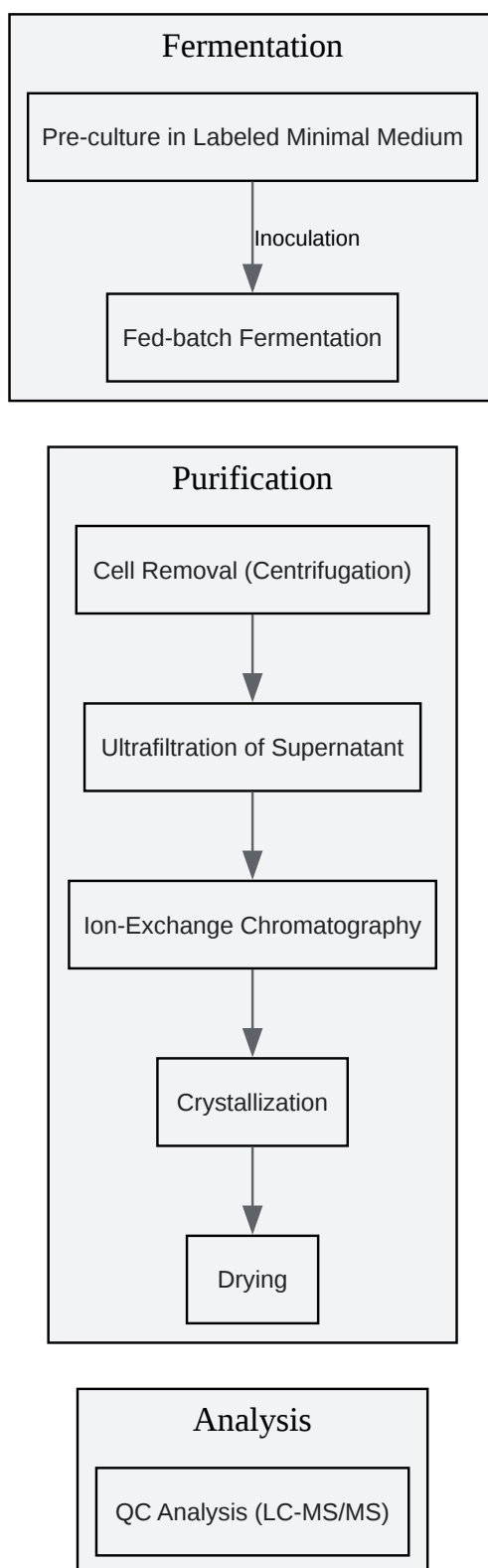
Isotopic Enrichment Levels

Commercially available **L-Threonine-15N,d5** typically has high levels of isotopic enrichment. This serves as a benchmark for production goals.

Isotope	Enrichment Level
¹⁵ N	>98%
Deuterium (d5)	>97%

Experimental Protocol: Production and Purification of L-Threonine-15N,d5

This section outlines a comprehensive protocol for the production of **L-Threonine-15N,d5** using a metabolically engineered E. coli strain in a fed-batch fermentation process.



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Figure 2: Experimental Workflow for **L-Threonine-15N,d5** Production.

Materials and Reagents

- Microorganism: Metabolically engineered E. coli strain for L-Threonine overproduction (e.g., a derivative of E. coli K-12).
- ^{15}N Source: $^{15}\text{NH}_4\text{Cl}$ (>98 atom % ^{15}N)
- Deuterium Source: D_2O (99.9 atom % D)
- Carbon Source: Glucose (or deuterated glucose for full labeling)
- Minimal Medium (M9-based):
 - Na_2HPO_4
 - KH_2PO_4
 - NaCl
 - $^{15}\text{NH}_4\text{Cl}$
- Trace Element Solution
- Feeding Solution: Concentrated glucose in D_2O
- Purification Reagents:
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